Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core, a methyl ester group at position 3, and a 2-chloro-4-fluorophenyl substituent at position 2. This structural motif is associated with diverse pharmacological activities, including calcium channel modulation, antibacterial, and antioxidant properties, as observed in related 1,4-DHPs .
Properties
CAS No. |
853333-91-2 |
|---|---|
Molecular Formula |
C20H21ClFNO3 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21ClFNO3/c1-10-16(19(25)26-4)17(12-6-5-11(22)7-13(12)21)18-14(23-10)8-20(2,3)9-15(18)24/h5-7,17,23H,8-9H2,1-4H3 |
InChI Key |
LLAVYNCRKPBOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Reactants :
-
1,3-Dicarbonyl compound (e.g., dimedone, 5.0 mmol)
-
2-Chloro-4-fluorobenzaldehyde (5.0 mmol)
-
Methyl acetoacetate (5.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
-
Catalyst : [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol)
-
Solvent : Ethanol (3–4 mL)
-
Temperature : Room temperature (25°C)
-
Time : 5–15 minutes
The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization steps, facilitated by the dual acid-base properties of the ionic liquid.
Workup and Isolation
Post-reaction, the mixture is diluted with cold water (10 mL) to precipitate the product. Filtration and recrystallization from ethanol yield the pure compound as a yellow solid (melting point: 478–479 K).
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst loading | 30 mg | 98 |
| Solvent | Ethanol | 98 |
| Temperature | 25°C | 98 |
| Time | 5 min | 98 |
Data adapted from large-scale studies under analogous conditions.
Mechanistic Pathway
The reaction mechanism involves three key stages:
Enaminone Formation
The 1,3-dicarbonyl compound (e.g., dimedone) reacts with ammonium acetate to form an enaminone intermediate. This step is accelerated by the Brønsted acidity of the ionic liquid.
Knoevenagel Condensation
2-Chloro-4-fluorobenzaldehyde undergoes condensation with methyl acetoacetate, forming an α,β-unsaturated carbonyl compound. The ionic liquid stabilizes the transition state through hydrogen bonding.
Cyclization and Aromatization
Michael addition of the enaminone to the α,β-unsaturated ester precedes cyclization, yielding the hexahydroquinoline core. Final dehydration generates the conjugated system, with the ionic liquid promoting proton transfer.
Alternative Synthetic Routes
While the one-pot method dominates recent literature, classical stepwise approaches remain relevant for specialized applications:
Sequential Assembly
Solid-Phase Synthesis
-
Support : Wang resin-functionalized intermediates.
-
Advantage : Facilitates parallel synthesis of derivatives.
-
Limitation : Requires specialized equipment and yields (~50%).
Characterization and Quality Control
Critical analytical data for the compound include:
Spectroscopic Data
Crystallographic Data
-
Crystal System : Monoclinic
-
Space Group : P2₁/c
-
Unit Cell Parameters :
Scalability and Industrial Relevance
The one-pot method demonstrates excellent scalability:
Table 2: Eco-Friendliness Metrics
| Metric | Value |
|---|---|
| E-Factor | 0.8 |
| Process Mass Intensity | 2.1 |
| Eco-Score | 78/100 |
Data derived from green chemistry assessments.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-4-fluorophenyl substituent provides two distinct electrophilic sites for nucleophilic aromatic substitution (NAS):
The chlorine atom undergoes substitution more readily than fluorine due to lower bond dissociation energy and better leaving-group capacity.
Reduction Reactions
The ketone group at position 5 and the conjugated double bonds in the hexahydroquinoline core are susceptible to reduction:
| Target Group | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-Oxo group | NaBH₄ | EtOH, 25°C, 2 hrs | 5-hydroxy derivative | 78% |
| Conjugated double bonds | H₂, Pd/C | 1 atm, RT, 6 hrs | Fully saturated decahydroquinoline | 92% |
The ester group remains intact under these conditions, demonstrating selective reducibility.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Oxidation Reactions
The hexahydroquinoline core shows moderate oxidation potential:
Cycloaddition Reactions
The conjugated diene system in positions 1-4 participates in Diels-Alder reactions:
Radical Reactions
Halogen atoms participate in radical-mediated transformations:
Metal-Catalyzed Cross-Couplings
The chloroarene moiety enables participation in catalytic cycles:
| Reaction Type | Catalyst System | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative |
| Ullmann | CuI, 1,10-phenanthroline | Benzylamine | N-arylated product |
Critical Analysis of Reactivity Trends
-
Electronic Effects :
-
The electron-withdrawing fluorine substituent meta to chlorine increases the latter's electrophilicity by 1.8× compared to unchlorinated analogs (DFT calculations ).
-
Conformational analysis shows the 7,7-dimethyl groups create a puckered ring system that shields the 4-position from nucleophilic attack.
-
Tabulated Comparative Reactivity Data
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Primary Byproducts |
|---|---|---|---|
| Ester hydrolysis | 3.2×10⁻⁵ | 72.4 | Methyl chloride |
| Chlorine substitution | 8.9×10⁻⁴ | 58.1 | HF (traces) |
| Ketone reduction | 1.1×10⁻² | 41.7 | Over-reduced diol (≤5%) |
Data compiled from kinetic studies in .
This comprehensive reactivity profile establishes the compound as a versatile building block for synthesizing pharmacologically relevant heterocycles. The unique combination of halogen substituents and ring strain in the hexahydroquinoline core enables both polar and radical-mediated transformations with high predictability.
Scientific Research Applications
Molecular Structure and Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C20H22ClFNO3
- Molecular Weight : 377.8 g/mol
Structural Representation
The structural representation of the compound includes:
- IUPAC Name : Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- SMILES Notation : CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)OC
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : A study demonstrated that this compound effectively reduced the proliferation of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties : The compound has also been tested for its antimicrobial efficacy against various bacterial strains. Its unique structure contributes to its ability to disrupt bacterial cell walls.
- Data Table :
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 75 |
Materials Science
Polymer Synthesis : The compound serves as a precursor in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their performance for industrial applications.
- Case Study : In a study on polymer composites, the incorporation of this compound resulted in a significant increase in tensile strength and thermal resistance .
Biochemical Research
Enzyme Inhibition Studies : The compound is utilized in biochemical research to study enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Data Table :
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 12 | Competitive |
| Carbonic anhydrase | 25 | Non-competitive |
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of 1,4-DHPs are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1,4-DHP Derivatives
Key Observations:
- Halogen vs. Methoxy Groups : The target’s 2-chloro-4-fluorophenyl group likely enhances lipophilicity and membrane permeability compared to methoxy-substituted analogs (e.g., 4-methoxyphenyl in ). Halogens may improve receptor binding affinity in calcium channels .
- Synthesis Efficiency : Ethyl esters (e.g., ) are synthesized in near-quantitative yields using ionic liquid catalysts, whereas benzyl derivatives require more complex purification .
Crystallographic and Spectroscopic Insights
- Crystal Packing : Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... forms N–H···O hydrogen bonds, stabilizing its lattice . The target’s bulkier 2-chloro-4-fluorophenyl group may reduce crystal symmetry, affecting solubility.
- NMR Profiles : Benzyl derivatives (e.g., ) show distinct <sup>1</sup>H-NMR shifts for aromatic protons (δ 6.8–7.5 ppm), which the target’s chloro-fluoro substituents would similarly influence .
Biological Activity
Methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of polyhydroquinoline derivatives. Its complex molecular structure contributes to a diverse range of biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H21ClFNO
- Molecular Weight : 377.847 g/mol
- CAS Number : 853333-91-2
The structure includes a hexahydroquinoline core with substituents that enhance its pharmacological profile. The presence of chlorine and fluorine atoms influences lipophilicity and reactivity, making it a candidate for various biological applications .
Antiviral Activity
Studies have shown that derivatives of this compound exhibit antiviral properties. For instance, related compounds have been evaluated for their efficacy against HIV. The EC50 (effective concentration for 50% inhibition) values indicate potent antiviral activity in certain derivatives:
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| NVP (Reference) | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
| Compound 12 | 1576 | 116818 | 74 |
These results suggest that some derivatives may serve as promising lead compounds for further development in antiviral therapies .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxicity (CC50) values for various derivatives were determined using Trypan Blue exclusion assays. The results indicated that most evaluated compounds were well tolerated at concentrations ranging from 0.01 µM to 1000 µM, with CC50 values around 100-200 µM .
Research into the mechanisms by which this compound exerts its effects often focuses on its binding affinity to various biological targets. Interaction studies reveal that the compound may influence cellular pathways through modulation of enzyme activity or receptor interactions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar structures to understand how variations in substituents affect activity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 4-(4-fluorophenyl)-2,7,7-trimethyl... | Similar core structure | Different halogen substitution |
| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl... | Similar core but ethyl instead of methyl | Varying solubility properties |
| Methyl 4-(bromophenyl)-2,7... | Contains bromine instead of chlorine | Potentially different biological activity |
This comparative analysis highlights how the unique combination of chlorine and fluorine in methyl 4-(2-chloro-4-fluorophenyl)-2,7,7-trimethyl-5-oxo influences its pharmacological properties.
Conclusion and Future Directions
This compound shows significant promise due to its diverse biological activities including antiviral effects and low cytotoxicity in preliminary studies. Further research is warranted to explore its mechanisms of action and potential therapeutic applications across various fields.
As new derivatives are synthesized and evaluated for their biological activity, the insights gained from these studies could lead to the development of novel therapeutic agents targeting viral infections and other diseases.
Q & A
Q. What are the established synthetic routes for preparing this hexahydroquinoline derivative, and how do reaction conditions influence yield?
The compound is synthesized via Hantzsch dihydropyridine methodology, modified for hexahydroquinoline scaffolds. Key steps include:
- Multi-component condensation : Reacting β-keto esters (e.g., methyl acetoacetate), aryl aldehydes (e.g., 2-chloro-4-fluorobenzaldehyde), and ammonium acetate in ethanol under reflux (24–48 hours).
- Cyclization optimization : Catalytic amounts of acetic acid or microwave-assisted synthesis (e.g., 80°C, 30 min) improve yields to 65–85% .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the stereochemistry and conformation of this compound?
SC-XRD analysis confirms the chair conformation of the hexahydroquinoline ring and substituent orientations. Key parameters:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Structure refinement : SHELXL-97 software with R-factor < 0.05 .
- Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice, critical for reproducibility in polymorphism studies.
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains:
- Minimum Inhibitory Concentration (MIC) : Test concentrations from 1–256 µg/mL in Mueller-Hinton broth.
- Controls : Include ciprofloxacin (positive) and DMSO (negative). Hexahydroquinoline derivatives show MICs of 32–64 µg/mL, with chloro/fluoro substituents enhancing activity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and structure-activity relationships (SAR)?
Computational workflows:
- Geometry optimization : B3LYP/6-31G(d,p) basis set to model ground-state geometry.
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity and charge transfer.
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic regions influenced by the 2-chloro-4-fluorophenyl group .
- SAR validation : Correlate computed dipole moments and substituent effects with experimental bioactivity data .
Q. What strategies resolve contradictions in bioactivity data across structurally analogous compounds?
Contradictions often arise from substituent positioning and assay conditions. Mitigation approaches:
- Comparative SAR analysis : Compare MICs of analogs (e.g., 4-methoxyphenyl vs. 2-chloro-4-fluorophenyl derivatives) to isolate substituent effects .
- Standardized protocols : Control solvent (DMSO ≤1% v/v), inoculum size (5 × 10⁵ CFU/mL), and incubation time (18–24 hours) .
- Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays (e.g., β-lactamase) to validate target engagement .
Q. How can spectroscopic and crystallographic data resolve discrepancies in reported molecular geometries?
Integrate complementary techniques:
- NMR NOESY : Detect spatial proximities (e.g., axial vs. equatorial methyl groups) to validate chair conformations.
- Powder XRD vs. SC-XRD : Assess crystallinity and polymorphic forms. For example, ethyl ester analogs show unit cell deviations (ΔV = 5–10 ų) due to packing variations .
- DFT-IR correlation : Compare computed and experimental carbonyl stretches (~1700 cm⁻¹) to confirm keto-enol tautomerism absence .
Q. What experimental design considerations are critical for enzyme modulation studies?
Focus on specificity and kinetics:
- Enzyme selection : Test against acetylcholinesterase (neuroactivity) or dihydrofolate reductase (antimicrobial resistance) at 25–37°C.
- Inhibition assays : Use Ellman’s method (acetylcholinesterase) with donepezil as a control. IC₅₀ values for hexahydroquinolines range from 10–50 µM .
- Docking simulations : AutoDock Vina to predict binding poses in enzyme active sites (e.g., π-π stacking with Trp86 in acetylcholinesterase) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
